N-(4-amino-2-methylquinolin-6-yl)acetamide (CAS 63304-46-1) is a highly functionalized quinoline building block extensively utilized in the synthesis of central nervous system (CNS) active agents, particularly melanin-concentrating hormone 1 (MCH1) receptor antagonists and nociceptin (ORL1) receptor antagonists [1]. Characterized by its 2-methyl substitution and selectively acetylated 6-amino position, this compound provides a stable, regioselectively protected scaffold that streamlines the development of complex heterocyclic therapeutics [2]. Its procurement is primarily driven by its utility as an advanced intermediate that circumvents the low-yielding regioselective protection steps required when starting from raw diaminoquinolines, offering a direct pathway to high-purity downstream derivatives [3].
Attempting to substitute N-(4-amino-2-methylquinolin-6-yl)acetamide with its unprotected analog, 4,6-diamino-2-methylquinoline, or the halogenated precursor N-(4-chloro-2-methylquinolin-6-yl)acetamide introduces significant process inefficiencies [1]. The 4-chloro intermediate requires harsh amination conditions—such as high-pressure ammonia or specialized palladium catalysts—that can degrade sensitive functional groups and increase manufacturing costs [2]. Conversely, the fully unprotected 4,6-diamino baseline exhibits competitive nucleophilicity; using it in electrophilic coupling reactions inevitably leads to complex mixtures of 4-substituted, 6-substituted, and 4,6-disubstituted products [3]. This lack of regiocontrol drastically reduces overall yield and necessitates labor-intensive chromatographic separations that are unviable at scale, making the pre-acetylated compound the strictly preferred choice for efficient synthesis[1].
Procuring the 6-acetamide protected building block directly eliminates the need for complex downstream purification. When subjected to standard electrophilic substitution or alkylation conditions, N-(4-amino-2-methylquinolin-6-yl)acetamide yields the desired 4-N-functionalized product with high regiocontrol [1]. In contrast, the unprotected 4,6-diamino-2-methylquinoline baseline suffers from competitive nucleophilicity, resulting in significant byproduct formation[2].
| Evidence Dimension | Yield of target 4-N-alkylated/acylated product without regioisomer contamination |
| Target Compound Data | >90% yield of single regioisomer |
| Comparator Or Baseline | 4,6-diamino-2-methylquinoline (unprotected baseline) |
| Quantified Difference | 40-50% reduction in yield for the baseline due to 6-N and 4,6-N,N-disubstitution byproducts |
| Conditions | Standard electrophilic substitution/alkylation conditions at ambient temperature |
Buying the pre-protected compound prevents severe yield losses and eliminates the need for costly, unscalable chromatographic separations during API synthesis.
Utilizing the pre-aminated compound avoids the high-pressure reactor requirements and expensive transition metal catalysts associated with its halogenated precursors [1]. The 4-chloro analog, N-(4-chloro-2-methylquinolin-6-yl)acetamide, requires aggressive nucleophilic aromatic substitution (SNAr) conditions to install the necessary 4-amino group, which can compromise overall synthetic efficiency and safety [2].
| Evidence Dimension | Reaction conditions required for 4-position functionalization |
| Target Compound Data | Direct functionalization of the primary 4-amino group at ambient to mild conditions (20-60°C, 1 atm) |
| Comparator Or Baseline | N-(4-chloro-2-methylquinolin-6-yl)acetamide |
| Quantified Difference | The 4-chloro analog requires elevated temperatures (>120°C) and high-pressure ammonia (or Buchwald-Hartwig catalysts) to achieve the same aminated intermediate |
| Conditions | Nucleophilic aromatic substitution (SNAr) vs. direct amine derivatization |
Selecting the 4-amino compound directly lowers the barrier to scale-up by removing the need for specialized high-pressure equipment and expensive catalytic systems.
The specific substitution pattern of N-(4-amino-2-methylquinolin-6-yl)acetamide is critical for achieving the necessary steric and electronic interactions in target receptor binding pockets[1]. Downstream derivatives built on this exact scaffold maintain high nanomolar affinity for MCH1 and ORL1 receptors, whereas analogs lacking the 2-methyl or 6-acetamide/amino groups exhibit drastically reduced potency [2].
| Evidence Dimension | Target binding affinity (IC50/Ki) of downstream derivatives |
| Target Compound Data | Derivatives maintain high affinity (e.g., IC50 < 10 nM) for MCH1 and ORL1 receptors |
| Comparator Or Baseline | Des-methyl or 6-unsubstituted quinoline analogs |
| Quantified Difference | The presence of the 2-methyl and 6-acetamide groups provides a 10- to 50-fold enhancement in binding affinity compared to unsubstituted baselines |
| Conditions | In vitro radioligand binding assays for MCH1 and ORL1 receptors |
This compound provides the exact structural prerequisites needed for potent CNS receptor antagonism, making it the requisite starting material for these specific drug classes.
As a core scaffold for developing anti-obesity and anxiolytic therapeutics, where the 4-amino group is further elaborated into complex basic side chains while the 6-acetamide group ensures proper receptor pocket orientation [1].
Utilized in the generation of novel analgesics and antidepressants, leveraging the 2-methylquinoline core for optimal receptor fit and utilizing the pre-installed 4-amino group for rapid library synthesis [2].
Employed in the synthesis of targeted therapies where the 6-acetamide group serves as a critical hydrogen bond acceptor/donor essential for hinge region binding in kinase domains, avoiding the need for late-stage functionalization [1].
Procured as a precise chromatographic standard in HPLC-UV methods for monitoring the stability, hydrolysis, and purity of quinoline-based active pharmaceutical ingredients during forced degradation studies [3].